1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine
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Overview
Description
1-[2-(Benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a benzyloxy group attached to a phenyl ring, which is further connected to a methanamine group substituted with a 4-methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a benzyloxyphenyl derivative reacts with a methanamine derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride (NaH) to deprotonate the amine group, facilitating the nucleophilic attack on the electrophilic center .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[2-(Benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the benzyloxyphenyl moiety.
N-(4-Benzyloxyphenyl)-2-bromobenzamide: Contains a benzyloxyphenyl group but differs in the amide linkage and bromine substitution.
Levalbuterol Related Compound F: Features a benzyloxy group but has a different overall structure and pharmacological profile.
Uniqueness: 1-[2-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C22H23NO2 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-phenylmethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C22H23NO2/c1-24-21-13-11-18(12-14-21)15-23-16-20-9-5-6-10-22(20)25-17-19-7-3-2-4-8-19/h2-14,23H,15-17H2,1H3 |
InChI Key |
QLULBCVHKRIKSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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